molecular formula C15H20FNO2 B14061309 2-acetyl-4-fluoro-N,N-diisopropylbenzamide

2-acetyl-4-fluoro-N,N-diisopropylbenzamide

Cat. No.: B14061309
M. Wt: 265.32 g/mol
InChI Key: FWXDZRAMLWBPMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-acetyl-4-fluoro-N,N-diisopropylbenzamide is a chemical compound with a complex molecular structure It is characterized by the presence of an acetyl group, a fluorine atom, and two isopropyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-4-fluoro-N,N-diisopropylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Amidation: The final step involves the formation of the benzamide structure through the reaction of the intermediate with diisopropylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-acetyl-4-fluoro-N,N-diisopropylbenzamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: 2-carboxy-4-fluoro-N,N-diisopropylbenzamide.

    Reduction: 2-hydroxy-4-fluoro-N,N-diisopropylbenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-acetyl-4-fluoro-N,N-diisopropylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-acetyl-4-fluoro-N,N-diisopropylbenzamide involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and enzymes. The fluorine atom can enhance the compound’s binding affinity to certain receptors, while the isopropyl groups may influence its hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-acetyl-4-fluoro-N,N-diethylbenzamide
  • 2-acetyl-4-chloro-N,N-diisopropylbenzamide
  • 2-acetyl-4-fluoro-N,N-dimethylbenzamide

Uniqueness

2-acetyl-4-fluoro-N,N-diisopropylbenzamide is unique due to the combination of its acetyl, fluorine, and diisopropyl groups. This specific arrangement imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C15H20FNO2

Molecular Weight

265.32 g/mol

IUPAC Name

2-acetyl-4-fluoro-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C15H20FNO2/c1-9(2)17(10(3)4)15(19)13-7-6-12(16)8-14(13)11(5)18/h6-10H,1-5H3

InChI Key

FWXDZRAMLWBPMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=C(C=C(C=C1)F)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.